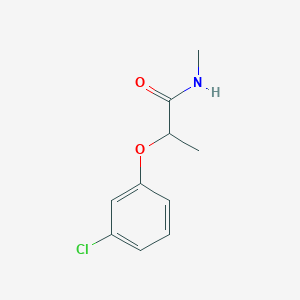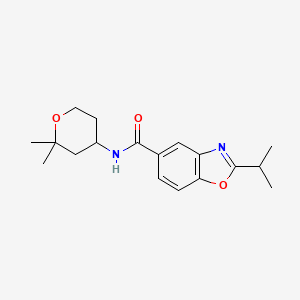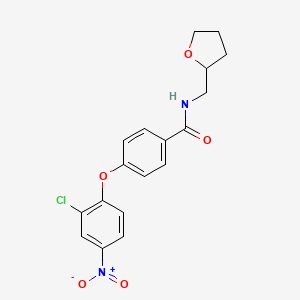![molecular formula C18H27ClN2O5 B4077612 1-[2-(2-tert-butyl-4-chlorophenoxy)ethyl]piperazine oxalate](/img/structure/B4077612.png)
1-[2-(2-tert-butyl-4-chlorophenoxy)ethyl]piperazine oxalate
Overview
Description
1-[2-(2-tert-butyl-4-chlorophenoxy)ethyl]piperazine oxalate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a piperazine derivative that has been synthesized through a multi-step process.
Mechanism of Action
The exact mechanism of action of 1-[2-(2-tert-butyl-4-chlorophenoxy)ethyl]piperazine oxalate is not fully understood. However, it is believed to act through modulation of the serotonin and/or norepinephrine systems in the brain. It has been found to inhibit the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft. This, in turn, leads to the observed therapeutic effects.
Biochemical and Physiological Effects
1-[2-(2-tert-butyl-4-chlorophenoxy)ethyl]piperazine oxalate has been found to have several biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. It has also been found to increase the levels of anti-inflammatory cytokines, such as interleukin-10. Additionally, it has been shown to decrease the levels of oxidative stress markers, such as malondialdehyde and nitric oxide.
Advantages and Limitations for Lab Experiments
One of the major advantages of 1-[2-(2-tert-butyl-4-chlorophenoxy)ethyl]piperazine oxalate is its potential therapeutic applications. It has been found to have a wide range of effects, making it a promising candidate for the treatment of various disorders. Additionally, it has been shown to be relatively safe and well-tolerated in animal studies.
One of the limitations of 1-[2-(2-tert-butyl-4-chlorophenoxy)ethyl]piperazine oxalate is its limited solubility in water. This can make it difficult to administer in certain experimental settings. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several future directions for research on 1-[2-(2-tert-butyl-4-chlorophenoxy)ethyl]piperazine oxalate. One potential direction is further investigation of its potential therapeutic applications. It has been found to have a wide range of effects, making it a promising candidate for the treatment of various disorders.
Another potential direction is further investigation of its mechanism of action. While it is believed to act through modulation of the serotonin and/or norepinephrine systems in the brain, the exact mechanism is not fully understood. Further research in this area could lead to a better understanding of the compound's effects and potential therapeutic applications.
Finally, there is a need for further investigation of the safety and tolerability of 1-[2-(2-tert-butyl-4-chlorophenoxy)ethyl]piperazine oxalate in humans. While it has been shown to be relatively safe and well-tolerated in animal studies, further research is needed to determine its safety and tolerability in humans.
Conclusion
1-[2-(2-tert-butyl-4-chlorophenoxy)ethyl]piperazine oxalate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been synthesized through a multi-step process and has been extensively studied for its anti-inflammatory, analgesic, and anti-nociceptive effects. While its mechanism of action is not fully understood, it is believed to act through modulation of the serotonin and/or norepinephrine systems in the brain. Further research is needed to fully understand its effects and potential therapeutic applications.
Scientific Research Applications
1-[2-(2-tert-butyl-4-chlorophenoxy)ethyl]piperazine oxalate has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and anti-nociceptive effects. It has also been studied for its potential use in the treatment of depression, anxiety, and other psychiatric disorders. Additionally, it has been investigated for its potential use as an anti-cancer agent.
properties
IUPAC Name |
1-[2-(2-tert-butyl-4-chlorophenoxy)ethyl]piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25ClN2O.C2H2O4/c1-16(2,3)14-12-13(17)4-5-15(14)20-11-10-19-8-6-18-7-9-19;3-1(4)2(5)6/h4-5,12,18H,6-11H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFGGDFOJEFMJIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)Cl)OCCN2CCNCC2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(4-chlorophenyl)(phenyl)methyl]-2-(2-naphthyloxy)acetamide](/img/structure/B4077536.png)

![3-allyl-2-[(2-chloro-6-nitrobenzyl)thio]-4(3H)-quinazolinone](/img/structure/B4077555.png)
![1-[2-(4-nitrophenoxy)ethyl]piperazine oxalate](/img/structure/B4077562.png)
![N-({[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B4077569.png)
![1-[2-(4-bromo-2-chlorophenoxy)ethyl]azepane oxalate](/img/structure/B4077572.png)

![1-[4-(3-bromophenoxy)butyl]azepane oxalate](/img/structure/B4077586.png)

![2-[(4-butoxybenzoyl)amino]-N-(2-methylphenyl)benzamide](/img/structure/B4077601.png)
![N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-2,2-diphenylacetamide](/img/structure/B4077606.png)
![2-[(3,4-dihydro-2(1H)-isoquinolinylacetyl)amino]-N-(2,4-dimethoxyphenyl)-5-nitrobenzamide](/img/structure/B4077607.png)
![3,3'-[(2,4,6-trimethoxyphenyl)methylene]bis-1H-indole](/img/structure/B4077618.png)
![1-[3-(3,4-dichlorophenoxy)propyl]azepane oxalate](/img/structure/B4077622.png)